molecular formula C9H7BrF2O B8001944 1-Bromo-4-allyloxy-3,5-difluorobenzene

1-Bromo-4-allyloxy-3,5-difluorobenzene

Cat. No.: B8001944
M. Wt: 249.05 g/mol
InChI Key: HGYUVUITSVPRGC-UHFFFAOYSA-N
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Description

1-Bromo-4-allyloxy-3,5-difluorobenzene is an organic compound with the molecular formula C9H7BrF2O. It is a derivative of benzene, featuring bromine, allyloxy, and difluorobenzene substituents. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-allyloxy-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-allyloxy-3,5-difluorobenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-allyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the allyloxy group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetone.

    Oxidation: m-CPBA in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or H2 with palladium on carbon (Pd/C) catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of dehalogenated or reduced allyloxy derivatives.

Scientific Research Applications

1-Bromo-4-allyloxy-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-allyloxy-3,5-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The allyloxy group can undergo various transformations, including oxidation and reduction, to form different functional groups. The difluorobenzene moiety provides stability and influences the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-difluorobenzene: Lacks the allyloxy group, making it less versatile in certain synthetic applications.

    4-Allyloxy-3,5-difluorobenzene: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.

    1-Bromo-4-methoxy-3,5-difluorobenzene: Similar structure but with a methoxy group instead of an allyloxy group, affecting its reactivity and applications.

Uniqueness

1-Bromo-4-allyloxy-3,5-difluorobenzene is unique due to the presence of both bromine and allyloxy groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYUVUITSVPRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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